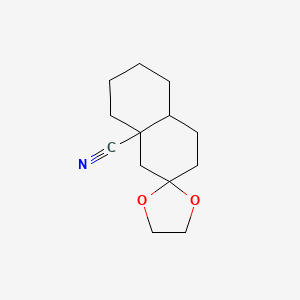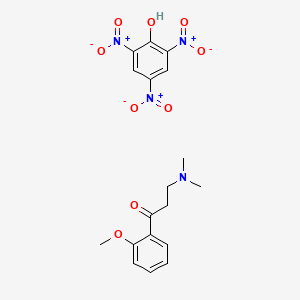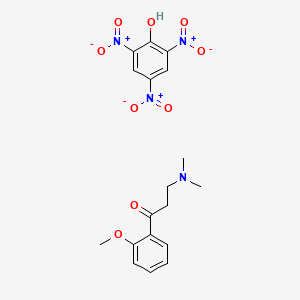![molecular formula C17H16N2O2 B11961830 2-{[(3,4-dimethylphenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B11961830.png)
2-{[(3,4-dimethylphenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[(3,4-dimethylphenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione is a compound belonging to the class of isoindoline-1,3-dione derivatives. These compounds are known for their significant biological activities and are often explored for their potential therapeutic applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(3,4-dimethylphenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione typically involves the reaction of phthalic anhydride with 3,4-dimethylaniline in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an appropriate solvent such as toluene or xylene. The product is then purified through recrystallization .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
2-{[(3,4-dimethylphenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding quinones.
Reduction: Formation of amines.
Substitution: Formation of substituted isoindoline-1,3-dione derivatives.
Wissenschaftliche Forschungsanwendungen
2-{[(3,4-dimethylphenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Used in the development of new materials and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 2-{[(3,4-dimethylphenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets. The compound is known to inhibit cyclooxygenase enzymes, thereby reducing the production of pro-inflammatory mediators. This inhibition is achieved through the binding of the compound to the active site of the enzyme, blocking its activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(3,4-dimethylphenyl)-5-methyl-1H-pyrazol-3(2H)-one
- N-(1,3-dioxoisoindolin-2-yl)-2-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide
- N-(1,3-dioxoisoindolin-2-yl)thiophene-2-carboxamide
Uniqueness
2-{[(3,4-dimethylphenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione is unique due to its specific substitution pattern, which imparts distinct biological activities. Its ability to inhibit cyclooxygenase enzymes more effectively than some of its analogs makes it a promising candidate for therapeutic applications .
Eigenschaften
Molekularformel |
C17H16N2O2 |
|---|---|
Molekulargewicht |
280.32 g/mol |
IUPAC-Name |
2-[(3,4-dimethylanilino)methyl]isoindole-1,3-dione |
InChI |
InChI=1S/C17H16N2O2/c1-11-7-8-13(9-12(11)2)18-10-19-16(20)14-5-3-4-6-15(14)17(19)21/h3-9,18H,10H2,1-2H3 |
InChI-Schlüssel |
ARHKMRREYSAVKS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1)NCN2C(=O)C3=CC=CC=C3C2=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl (2Z)-5-(4-chlorophenyl)-2-(1-heptyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11961751.png)

![(2E)-2-cyano-3-[4-(dimethylamino)phenyl]-N-(1,1-dioxidotetrahydro-3-thienyl)-2-propenamide](/img/structure/B11961762.png)



![Benzyl [2,2,2-trichloro-1-(3-methylphenoxy)ethyl]carbamate](/img/structure/B11961797.png)



![N,N'-hexane-1,6-diylbis[3-(ethenylsulfonyl)propanamide]](/img/structure/B11961821.png)

![[4-(Benzyloxy)-5-methoxy-2-nitrophenyl]acetic acid](/img/structure/B11961829.png)

